Brasofensine

Vue d'ensemble

Description

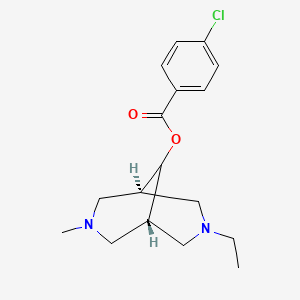

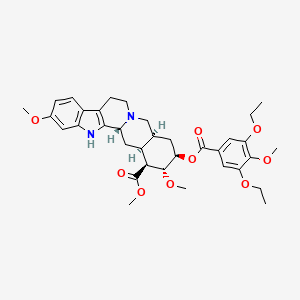

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine is a phenyltropane dopamine reuptake inhibitor that was under development by Bristol-Myers Squibb and NeuroSearch for the treatment of Parkinson’s and Alzheimer’s diseases . It is known for its ability to inhibit the synaptic dopamine transporter, thereby increasing dopamine levels in the brain .

Applications De Recherche Scientifique

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine has been primarily studied for its potential in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases . Its ability to inhibit dopamine reuptake makes it a valuable compound for research in neuropharmacology. Additionally, it has been used in studies to understand the pharmacokinetics and metabolism of dopamine reuptake inhibitors.

Mécanisme D'action

Target of Action

Brasofensine, also known as 1YP2S94RVH or this compound [INN], primarily targets the synaptic dopamine transporter . This transporter plays a crucial role in the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal of the neurotransmitter .

Mode of Action

This compound acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, this compound prevents it from entering back into the source nerve cell . This action allows dopamine to have a longer period of synaptic activity, which can enhance the signal transmitted by dopamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft . This increase can enhance dopaminergic signaling, which is involved in various functions such as movement, reward, and the regulation of mood .

Pharmacokinetics

This compound exhibits several key pharmacokinetic properties:

- Absorption : It is rapidly absorbed after oral administration in rats and monkeys, with peak plasma concentrations occurring 0.5-1 hr, but 3-8 hr for this compound in humans .

- Metabolism : this compound undergoes extensive first-pass metabolism following oral administration in humans, monkeys, and rats. It primarily underwent O- and N-demethylation and isomerization .

- Half-life : Plasma terminal elimination half-lives were 2 hr in rats, 4 hr in monkeys, but 24 hr in humans .

These properties influence the bioavailability of this compound and can affect its therapeutic efficacy .

Result of Action

The inhibition of dopamine reuptake by this compound results in increased dopaminergic signaling . In animal models of Parkinson’s disease, this compound was effective in stimulating locomotor activity and reversing akinesia . .

Analyse Biochimique

Biochemical Properties

Brasofensine acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, this compound prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity .

Cellular Effects

In animal models of Parkinson’s disease, this compound was effective in stimulating locomotor activity and reversing akinesia . This suggests that this compound can influence cell function by modulating dopamine signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the synaptic dopamine transporter . By preventing the reuptake of dopamine, this compound allows for a longer period of synaptic activity .

Temporal Effects in Laboratory Settings

It is known that this compound is not particularly stable and is readily metabolized .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, this compound was shown to be effective and well-tolerated at a dose of 4 mg . The effects of different dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound undergoes extensive first-pass metabolism following oral administration in humans, monkeys, and rats . It primarily undergoes O- and N-demethylation and isomerization . Some of the desmethyl metabolites were further converted to glucuronides .

Transport and Distribution

It is known that this compound is rapidly absorbed after oral administration in rats and monkeys .

Subcellular Localization

Given its role as a dopamine reuptake inhibitor, it is likely that this compound interacts with the dopamine transporter, which is located on the presynaptic neuron’s cell membrane .

Méthodes De Préparation

The synthesis of brasofensine involves several steps. One of the key steps includes the reaction of a phenyltropane derivative with methoxyammonium chloride and sodium carbonate in methanol to form an O-methyloxime . This intermediate is then deprotected using trifluoroacetic acid in dichloromethane to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Analyse Des Réactions Chimiques

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at different positions on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include demethylated and isomerized forms of brasofensine .

Comparaison Avec Des Composés Similaires

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine is unique compared to other dopamine reuptake inhibitors due to its specific molecular structure and pharmacokinetic properties. Similar compounds include:

Cocaine: Another dopamine reuptake inhibitor but with a different structure and higher potential for abuse.

Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, it also inhibits dopamine reuptake but has a different pharmacological profile.

Bupropion: An antidepressant that inhibits dopamine reuptake but also affects norepinephrine reuptake.

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine’s uniqueness lies in its specific targeting of the dopamine transporter and its potential therapeutic applications in neurodegenerative diseases .

Propriétés

Key on ui mechanism of action |

When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity. |

|---|---|

Numéro CAS |

171655-91-7 |

Formule moléculaire |

C16H20Cl2N2O |

Poids moléculaire |

327.2 g/mol |

Nom IUPAC |

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |

InChI |

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11-,12+,13+,16+/m0/s1 |

Clé InChI |

NRLIFEGHTNUYFL-QJDHNRDASA-N |

SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |

SMILES isomérique |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC |

SMILES canonique |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime BMS 204756 brasofensine NS2214 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.